N-[4-(aminomethyl)-1,3-thiazol-2-yl]acetamide
Description
N-[4-(aminomethyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by a thiazole ring substituted with an aminomethyl group at the 4-position and an acetamide moiety at the 2-position.
Structure
3D Structure
Properties
Molecular Formula |
C6H9N3OS |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
N-[4-(aminomethyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C6H9N3OS/c1-4(10)8-6-9-5(2-7)3-11-6/h3H,2,7H2,1H3,(H,8,9,10) |
InChI Key |
CYKODBZXBULSII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CN |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward method involves acetylation of 2-amino-4-(aminomethyl)-1,3-thiazole using acetic anhydride under acidic or basic conditions. The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of acetic anhydride, forming the acetamide derivative.
Procedure :
-
Starting Material : 2-Amino-4-(aminomethyl)-1,3-thiazole (1.0 eq) is dissolved in anhydrous dichloromethane.
-
Reagent Addition : Acetic anhydride (1.2 eq) is added dropwise at 0–5°C.
-
Catalyst : Triethylamine (1.5 eq) is used to neutralize HCl byproducts.
-
Reaction Time : 3–4 hours at room temperature.
-
Workup : The mixture is washed with brine, dried over Na₂SO₄, and purified via recrystallization (ethanol/water).
Yield : 75–85%.
Purity : >98% (HPLC).
Hantzsch Thiazole Synthesis with Pre-Functionalized Intermediates
Cyclization of Thioamides and α-Haloketones
The Hantzsch thiazole synthesis constructs the thiazole ring by reacting a thioamide with an α-haloketone. For N-[4-(aminomethyl)-1,3-thiazol-2-yl]acetamide, the aminomethyl group is introduced via a pre-functionalized α-haloketone.
Procedure :
-
Thioamide Preparation : Thiourea reacts with ethyl chloroacetate to form 2-thioamide-4-(aminomethyl)thiazole.
-
Cyclization : The thioamide reacts with 2-chloroacetamide in ethanol under reflux (12 hours).
-
Acetylation : The intermediate is acetylated as in Method 1.
Key Optimization :
Substitution Reactions on Halogenated Thiazoles
Nucleophilic Amination Followed by Acetylation
This method introduces the aminomethyl group via nucleophilic substitution on a 4-chloromethylthiazole intermediate.
Procedure :
-
Halogenation : 4-Chloromethyl-1,3-thiazole-2-amine is synthesized using SOCl₂.
-
Amination : Reaction with aqueous NH₃ (25%) at 60°C for 6 hours.
-
Acetylation : As described in Method 1.
Challenges :
Solid-Phase Synthesis with Protective Groups
Industrial-Scale Production
This approach uses tert-butoxycarbonyl (Boc) protection to prevent side reactions during aminomethyl group introduction.
Procedure :
-
Boc Protection : 2-Amino-1,3-thiazole is treated with di-tert-butyl dicarbonate (Boc₂O) in THF.
-
Mannich Reaction : The Boc-protected thiazole reacts with formaldehyde and benzylamine to introduce the aminomethyl group.
-
Deprotection : HCl/dioxane removes the Boc group.
-
Acetylation : Standard acetylation as in Method 1.
Advantages :
-
Scalability : Avoids pyrophoric reagents, suitable for industrial production.
-
Purity : <0.5% N-oxide impurities due to antioxidant (L-ascorbic acid) addition.
Enzymatic Acetylation
Green Chemistry Approach
Lipase-catalyzed acetylation offers an eco-friendly alternative.
Procedure :
-
Substrate : 2-Amino-4-(aminomethyl)-1,3-thiazole.
-
Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.
-
Acyl Donor : Vinyl acetate (2.0 eq) in tert-butanol at 40°C.
Optimization :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-(Aminomethyl)thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent in various medical conditions:
- Neurodegenerative Diseases : Research indicates that N-[4-(aminomethyl)-1,3-thiazol-2-yl]acetamide may modulate biochemical pathways involved in neurodegeneration, suggesting potential applications in treating diseases such as Alzheimer's and Parkinson's disease.
- Antimicrobial Activity : It exhibits notable antimicrobial properties against various bacterial strains. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .
Table 1: Antimicrobial Activity of this compound
| Pathogen Tested | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Klebsiella pneumoniae | TBD |
Cancer Research
This compound has garnered attention for its anticancer properties :
- Mechanism of Action : The compound is believed to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to antiproliferative effects on cancer cells.
- Case Studies : A study demonstrated that derivatives of this compound showed high potency against resistant cancer cell lines, including melanoma and chronic myeloid leukemia (CML). The lead compound induced apoptosis and autophagy in cancer cells while exhibiting favorable pharmacokinetic properties .
Table 2: In Vitro Anticancer Activity
| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Melanoma | TBD | Induction of apoptosis |
| Chronic Myeloid Leukemia | TBD | Inhibition of cyclin-dependent kinases |
Structural Modifications and Derivatives
Research into structural modifications of this compound has led to the synthesis of several derivatives with enhanced biological activities:
Mechanism of Action
The mechanism of action of N-(4-(Aminomethyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-acetamide derivatives exhibit varied bioactivity depending on substituents at the 4- and 5-positions of the thiazole ring. Below is a detailed comparison with structurally related compounds:
Substituent Effects on Bioactivity
Key Observations :
- Aryl Substituents : Chlorophenyl (11) and hydroxyphenyl (16) groups enhance kinase-modulating activity, likely due to improved hydrophobic interactions and hydrogen bonding with catalytic sites .
- Electron-Withdrawing Groups : m-Chlorophenyl in compound 3g significantly boosts α-glucosidase inhibition (63%), suggesting enhanced binding to the enzyme’s active site .
- Polar Groups : The 4-hydroxy-3-methoxyphenyl substituent in 6a may facilitate COX/LOX inhibition via antioxidant or radical-scavenging mechanisms .
Physicochemical Properties
- Solubility : Hydroxyphenyl-substituted derivatives (e.g., 16) exhibit higher aqueous solubility compared to chlorophenyl analogs due to increased polarity.
- Stability : Thiazolidinedione-containing compounds (e.g., 3g) show reduced thermal stability, likely due to the labile dioxo moiety .
Kinase Modulation
- Chlorophenyl-substituted analogs (11, 15) are prioritized in kinase inhibitor libraries due to their balanced lipophilicity and target affinity .
Enzyme Inhibition
- Thiazolidinedione hybrids (3g, 3j) show promise as antidiabetic agents via α-glucosidase inhibition, outperforming acarbose in preliminary assays .
- Coumarin-thiazole hybrids (e.g., 2) serve as intermediates for benzothiazepines, which exhibit calcium channel-blocking activity .
Antimicrobial Potential
Biological Activity
N-[4-(aminomethyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, and an acetamide functional group that enhances its chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈N₄OS. The structure includes:
- Thiazole Ring : Contributes to reactivity and biological interactions.
- Aminomethyl Group : Enhances hydrogen bonding potential and solubility in polar solvents, impacting bioavailability.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Antimicrobial Properties :
- Thiazole derivatives have shown effectiveness against various bacterial strains and fungi. Studies suggest that this compound disrupts microbial cell membranes, leading to cell lysis.
-
Anticancer Activity :
- Similar thiazole compounds have been evaluated for their ability to inhibit tumor growth across different cancer cell lines. For instance, derivatives have demonstrated high potency against sensitive and resistant cancer cells, inducing apoptosis and autophagy in models such as melanoma and pancreatic cancer .
-
Enzyme Inhibition :
- The compound may function as an enzyme inhibitor, potentially serving as an anti-diabetic agent by modulating glucose metabolism.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by structural modifications. Below is a comparative analysis of similar thiazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-methyl-4-phenyltiazol-2-yl)acetamide | Contains a phenyl substituent on thiazole | Anticancer activity against lung adenocarcinoma cells |
| N-(4-bromophenylthiazol-2-yl)acetamide | Bromine substitution enhances reactivity | Antimicrobial properties against bacterial strains |
| N-(5-methylthiazol-2-yl)acetamide | Methyl group increases lipophilicity | Potential anti-diabetic activity |
| N-(4-methoxyphenylthiazol-2-yl)acetamide | Methoxy group enhances solubility | Anticancer effects observed in cell lines |
Anticancer Studies
A notable study synthesized derivatives of N-[4-(3-aminophenyl)thiazol-2-yl]acetamide, revealing lead compounds with high in vitro potency against both sensitive and resistant cancer cell lines. The lead compound induced significant apoptosis and showed promising pharmacokinetic properties with reduced tumor growth in vivo in mouse models .
Antimicrobial Studies
In vitro assessments indicated that the compound effectively inhibited the growth of various pathogens, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism of action appears to involve disruption of microbial membranes, leading to increased permeability and cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
